[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride
Overview
Description
“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is also known as Etizolam, which belongs to the benzodiazepine-like drug class. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” could potentially involve the use of diazomethane. Carboxylic acids react with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .Molecular Structure Analysis
The molecular structure of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” consists of a seven-membered ring with two nitrogen atoms and a carboxylic acid methyl ester group .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is the reaction of carboxylic acids with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Physical And Chemical Properties Analysis
“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” has a molecular weight of 194.659 Da . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Synthesis and Utility
- A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, was established for multikilogram production. The chiral 1,4-diazepane construction utilized intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol, showcasing the synthetic utility of diazepane derivatives (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
- Efficient synthesis of substituted chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde through reductive amination with amino ester hydrochlorides followed by intramolecular cyclization as key steps demonstrates the versatility of diazepanes in organic synthesis (Das, Srivastava, & Panda, 2010).
Chemical Properties and Reactions
- The molecular structure of a methyl ester derivative of a 1,4-diazepane compound, showing a pentacyclic system including four five-membered rings and a seven-membered 1,4-diazepane ring, highlights the complex conformational nature of these compounds. The study of its crystal structure provides insights into the spatial arrangement and potential reactivity of similar diazepane derivatives (Toze, Airiyan, Nikitina, Sorokina, & Khrustalev, 2011).
- Research on the alkylation of butylenethiourea with α-halo carboxylic acids and esters, including 1,3-diazepane-2-thione, contributes to understanding the reactivity of diazepanes under different chemical conditions. Such studies are crucial for developing novel synthetic pathways and derivatives of diazepanes (Kushakova, Ramsh, Lifontova, Garabadgiu, & Belobrzhetskaja Kosta, 2006).
Pharmaceutical and Biological Applications
- The synthesis of 1,4-diazepanes with different substituents, and their evaluation as σ1 receptor ligands, demonstrates the potential pharmaceutical applications of diazepane derivatives. These compounds show promise for treating diseases like Alzheimer's, highlighting the significant biomedical relevance of diazepane research (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Future Directions
“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is used for pharmaceutical testing . It is also known as Etizolam, which was first introduced to the pharmaceutical market in Japan in 1983 as a treatment for anxiety, insomnia, and certain other conditions. Future directions could include further exploration of its potential uses in the pharmaceutical industry.
properties
IUPAC Name |
methyl 1,4-diazepane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVZDQVXDRGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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